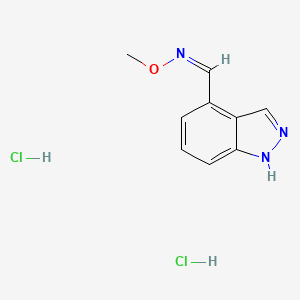

(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

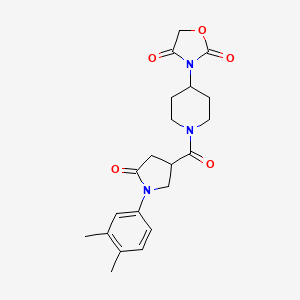

“(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride” is a chemical compound with the CAS Number: 2288716-13-0 and a molecular weight of 248.11 . Its IUPAC name is (Z)-1H-indazole-4-carbaldehyde O-methyl oxime dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds often involves alkylation and acylation . For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Methoxyamine, a related compound, is prepared via O-alkylation of hydroxylamine derivatives . It is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .Molecular Structure Analysis

The molecular structure of amines and related compounds can be analyzed using various spectroscopic techniques . Infrared spectroscopy can identify absorptions resulting from the N−H bonds of primary and secondary amines . 1H NMR spectra can be used in determining the structure of an unknown amine .Chemical Reactions Analysis

Amines undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Analogous to the behavior of hydroxylamine, methoxyamine condenses with ketones and aldehydes to give imines .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can be analyzed using various techniques . The basicity of amines varies by molecule, and it largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .Scientific Research Applications

Antimicrobial Activities

Research on novel 1,2,4-triazole derivatives, including compounds synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines, has shown that some of these compounds possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications in developing new antimicrobial agents.

Anticancer and Enzyme Inhibition

Palladium(II) and platinum(II) complexes with benzimidazole ligands have been synthesized and tested for their potential as anticancer compounds. These complexes have shown activity against various cancer cell lines, indicating their potential in cancer treatment (Ghani & Mansour, 2011). Additionally, indazole-based derivatives have been explored for their inhibitory effects on specific enzymes, suggesting applications in targeted therapies (Gao et al., 2013).

Corrosion Inhibition

Triazole Schiff bases have been evaluated as corrosion inhibitors for mild steel in acid media, indicating that compounds within this chemical class could serve in materials science, particularly in protecting metals from corrosion (Chaitra et al., 2015).

Biological Imaging

Fluorescein-based dyes derivatized with aminoquinoline and related compounds have been developed for Zn(II) sensing in biological systems, demonstrating applications in bioimaging and cellular studies (Nolan et al., 2005).

Mechanism of Action

The mechanism of action of amines and related compounds can vary widely depending on their structure and the context in which they are used. For example, monoamine oxidase inhibitors, which include certain amines, have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

Safety and Hazards

properties

IUPAC Name |

(Z)-1-(1H-indazol-4-yl)-N-methoxymethanimine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c1-13-11-5-7-3-2-4-9-8(7)6-10-12-9;;/h2-6H,1H3,(H,10,12);2*1H/b11-5-;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGSJXTZUWMDRC-PHTSJKJYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=C2C=NNC2=CC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\C1=C2C=NNC2=CC=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-(1H-INdazol-4-ylmethylidene)(methoxy)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2680464.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680470.png)

![2-[(3-hydroxy-2-methylpropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2680475.png)

![Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate](/img/structure/B2680477.png)

![3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2680481.png)

![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)